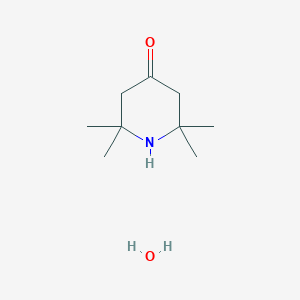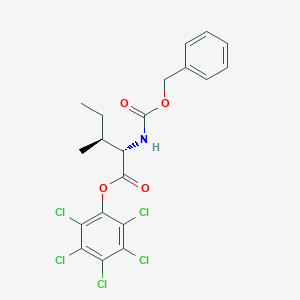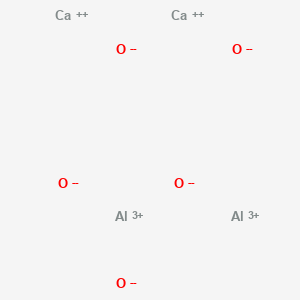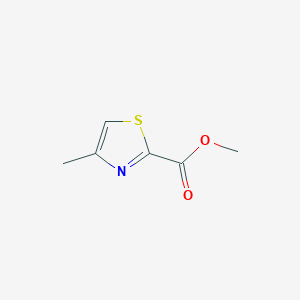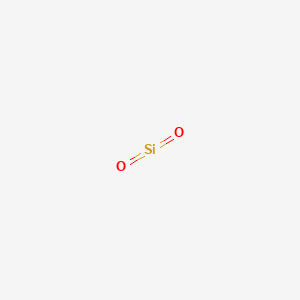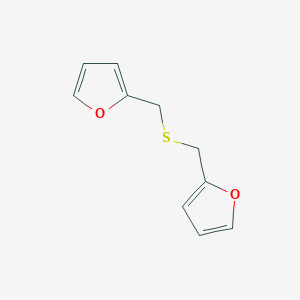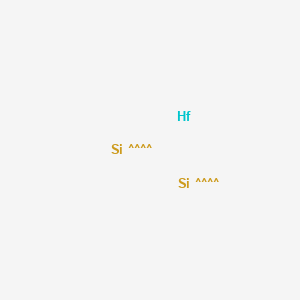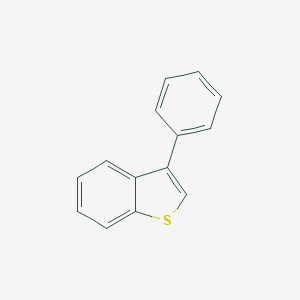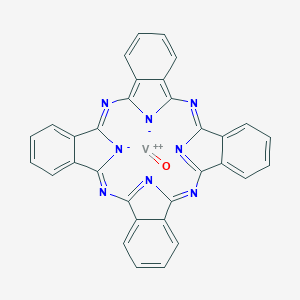
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of oxovanadium phthalocyanines involves complex procedures that yield compounds with distinctive coordination structures. The synthesis and characterization of such compounds are detailed in studies focusing on their formation, stability, and initial characterization through various spectroscopic and analytical techniques. One study elaborates on the synthesis of oxovanadium complexes with specific ligands, offering insights into the methodologies employed to create these compounds (Tatiersky et al., 2004).
Molecular Structure Analysis
The molecular structure of oxovanadium phthalocyanine has been extensively analyzed using methods such as gas-phase electron diffraction (GED), mass spectrometry, and quantum chemical calculations. These studies reveal the compound's thermal stability, monomeric vapor composition, and C4v symmetry. The vanadium atom's coordination is described as a five-coordinated square-pyramidal geometry (Tverdova et al., 2013).
科学的研究の応用
Oxidative Stress and Biological Impact
- Vanadium and Oxidative Stress Markers : Vanadium compounds, including Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium, have been studied for their impact on oxidative stress markers in vivo. These studies show that vanadium can influence the levels of reactive oxygen species, markers of lipid peroxidation, and the activity of antioxidant enzymes. This research highlights both the potential therapeutic uses of vanadium in modulating oxidative stress and its toxicological implications (Ścibior & Kurus, 2019).
Catalysis and Material Science
- Vanadium Oxide Monolayer Catalysts : Research on vanadium oxide monolayers has provided insight into their preparation, structure, and catalytic properties. These materials are effective for various oxidation reactions and selective reduction processes, showcasing the versatility of vanadium-based compounds in catalysis (Bond & Tahir, 1991).
Environmental Applications
- Extraction of Vanadium Oxide : The extraction of high-purity vanadium oxide from spent catalysts has been reviewed, emphasizing the importance of vanadium in the chemical industry and the need for efficient recycling technologies. This research outlines various hydrometallurgical methods for processing vanadium-containing materials (Tarasov et al., 2022).
Advanced Materials and Technologies
- Protective Effects of Dietary Antioxidants against Vanadium-Induced Toxicity : The review discusses the role of dietary antioxidants in mitigating the toxic effects of vanadium in organisms. This highlights the intersection of vanadium research with nutritional science and toxicology, providing insights into how dietary choices can influence the body's response to metal exposure (Zwolak, 2020).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium involves the reaction of vanadium chloride with phthalocyanine in the presence of oxygen to form the desired compound.", "Starting Materials": [ "Vanadium chloride", "Phthalocyanine", "Oxygen" ], "Reaction": [ "Vanadium chloride is dissolved in a suitable solvent, such as dichloromethane or chloroform.", "Phthalocyanine is added to the solution and the mixture is stirred at room temperature for several hours.", "Oxygen is slowly bubbled through the mixture to oxidize the vanadium from its +2 state to its +3 state.", "The reaction mixture is then heated under reflux for several hours to allow the phthalocyanine ligands to coordinate to the vanadium ion and form the desired complex.", "The resulting solution is filtered and the solid product is washed with a suitable solvent to remove any impurities.", "The product is then dried under vacuum to obtain the final compound, Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium." ] } | |
CAS番号 |
13930-88-6 |
製品名 |
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium |
分子式 |
C32H16N8OV |
分子量 |
579.5 g/mol |
IUPAC名 |
2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;oxovanadium(2+) |
InChI |
InChI=1S/C32H16N8.O.V/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
InChIキー |
YRZZLAGRKZIJJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



